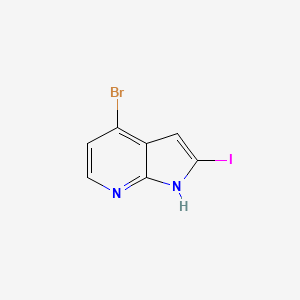

4-Bromo-2-iodo-7-azaindole

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrIN2/c8-5-1-2-10-7-4(5)3-6(9)11-7/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYODINKLTLGRTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C(=C1Br)C=C(N2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10739511 | |

| Record name | 4-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10739511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260879-70-6 | |

| Record name | 4-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10739511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Bromo 2 Iodo 7 Azaindole and Its Derivatives

De Novo Synthesis Strategies for the 7-Azaindole (B17877) Core

The construction of the 7-azaindole framework from acyclic or simpler cyclic precursors is a fundamental aspect of its chemistry. These de novo strategies provide access to a wide range of substituted analogs that may not be available through direct functionalization of the parent heterocycle.

Construction from Substituted Pyridine (B92270) Derivatives

A prevalent and effective method for the synthesis of the 7-azaindole core involves the cyclization of appropriately substituted pyridine derivatives. This bottom-up approach allows for the introduction of substituents onto the pyridine ring prior to the formation of the fused pyrrole (B145914) ring, thereby controlling the final substitution pattern of the 7-azaindole.

One of the most widely employed strategies is the palladium-catalyzed coupling of a terminal alkyne with a 2-amino-3-halopyridine, followed by an intramolecular cyclization. For instance, the Sonogashira coupling of 2-amino-3-iodopyridine (B10696) with various alkynes yields 2-amino-3-(alkynyl)pyridines. organic-chemistry.org These intermediates can then undergo cyclization under basic conditions, often facilitated by potassium tert-butoxide in the presence of a phase-transfer catalyst like 18-crown-6, to afford 2-substituted 7-azaindoles in high yields. organic-chemistry.org This two-step, one-pot procedure is highly efficient and avoids the need for protecting groups on the pyridine nitrogen. organic-chemistry.org

The Hemetsberger-Knittel synthesis offers another route, starting from 2-methyl-3-nitropyridines, which can be converted to substituted 7-azaindoles. Furthermore, palladium-catalyzed annulation of ortho-iodoarylamines with allyl acetate (B1210297) represents a viable method for creating the 7-azaindole ring system. nih.gov

| Starting Pyridine Derivative | Reagents and Conditions | Product | Reference |

| 2-Amino-3-iodopyridine | 1. Terminal alkyne, Pd(PPh₃)₂Cl₂, CuI, Et₃N2. KOt-Bu, 18-crown-6, Toluene (B28343), 65 °C | 2-Substituted 7-azaindole | organic-chemistry.org |

| 2-Fluoro-3-picoline | Arylaldehyde, KN(SiMe₃)₂ | 2-Aryl-7-azaindole | rsc.org |

| 2,6-Dichloropyridine | 1. n-BuLi, THF, -78°C2. Amine, Epoxide3. Intramolecular substitution | 1,3-Disubstituted 7-azaindole | researchgate.net |

Multi-component Reactions and Tandem Cyclizations

Multi-component reactions (MCRs) have emerged as powerful tools for the rapid assembly of complex molecular scaffolds from simple starting materials in a single synthetic operation. Several MCRs have been developed for the synthesis of highly substituted 7-azaindole derivatives.

An efficient one-pot, three-component cyclocondensation of N-substituted 2-amino-4-cyanopyrroles, various aldehydes, and active methylene (B1212753) compounds provides access to a diverse library of 7-azaindoles. acs.orgscilit.com This strategy is particularly useful for diversity-oriented synthesis, allowing for the generation of carbocyclic fused 7-azaindoles or highly substituted derivatives depending on the choice of the active methylene component. acs.orgscilit.com Another notable MCR is the catalyst- and solvent-free Mannich-type reaction between a 7-azaindole, an aromatic aldehyde, and a heterocyclic amine to produce 7-azagramine analogs. rhhz.net

Tandem reactions, where multiple bond-forming events occur sequentially in a single pot, also provide an elegant entry to the 7-azaindole core. For example, a domino reaction of 2-fluoro-3-methylpyridine (B30981) with arylaldehydes, controlled by the choice of an alkali amide base, can selectively yield either 7-azaindoles or 7-azaindolines. rsc.org

One-Pot Synthetic Approaches

One-pot syntheses, which may or may not be multi-component reactions, are highly desirable for their operational simplicity and improved efficiency. The synthesis of 1,2,5-trisubstituted 7-azaindoles has been achieved in a consecutive three-component fashion involving a coupling-cyclization-alkylation sequence. thieme-connect.com A more complex four-component reaction has also been developed for the synthesis of trisubstituted 3-iodoindoles, which could be conceptually applied to azaindole synthesis. This sequence involves an alkynylation, cyclization, iodination, and subsequent alkylation. beilstein-journals.org

A one-pot process for synthesizing 2-substituted 7-azaindoles from 2-iodo-N-mesylarylamines and terminal alkynes in the presence of copper(I) oxide has also been reported, proceeding without the need for a palladium catalyst. nih.gov

Regioselective Halogenation and Functionalization of 7-Azaindoles

The synthesis of specifically substituted derivatives such as 4-bromo-2-iodo-7-azaindole necessitates precise control over the regioselectivity of halogenation and other functionalization reactions. The electronic nature of the 7-azaindole ring, with its electron-rich pyrrole moiety and electron-deficient pyridine ring, presents unique challenges and opportunities for selective C-H functionalization.

Directed Metalation and Halogen/Magnesium Exchange

Directed metalation, particularly directed ortho-metalation (DoM), is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. scispace.com In the context of 7-azaindoles, the choice of a directing group (DG) and its position on the ring dictates the site of deprotonation. For instance, an N1-protecting group such as a carbamoyl (B1232498) group can direct metalation to the C2 position. scispace.commdpi.com Snieckus and coworkers have demonstrated a "directed metalation group dance," where a carbamoyl group is first used to direct functionalization to the C6 position when placed on the N7 nitrogen. A subsequent migration of the carbamoyl group to the N1 position then allows for a second metalation and functionalization at the C2 position. worktribe.comnih.gov

Halogen/magnesium exchange is another key technique for introducing functionality at specific positions. This method allows for the conversion of a carbon-halogen bond into a carbon-magnesium bond, which can then react with various electrophiles. The combination of directed metalation and halogen/magnesium exchange enables the full functionalization of all five carbon positions of the 7-azaindole scaffold in a controlled manner. nih.gov

| Substrate | Reagents and Conditions | Functionalized Position | Reference |

| N-Carbamoyl-7-azaindole | LDA, THF, -78°C; then Electrophile | C2 | scispace.com |

| N7-Carbamoyl-7-azaindole | s-BuLi, TMEDA, THF, -78°C; then Electrophile | C6 | worktribe.comnih.gov |

| Halogenated 7-azaindole | i-PrMgCl·LiCl | Site of halogen | nih.gov |

Selective Bromination and Iodination Protocols

The direct halogenation of the 7-azaindole nucleus can be challenging to control. However, several protocols have been developed for the selective introduction of bromine and iodine.

Iodination: Direct iodination of 7-azaindole typically occurs at the C3 position, the most electron-rich site, upon treatment with iodine and a base such as potassium hydroxide (B78521). mdpi.com The introduction of an iodine atom at the C2 position is less direct and often relies on a directed metalation approach followed by quenching with an iodine source. For the synthesis of this compound, a plausible route would involve initial protection of the nitrogen, followed by directed lithiation at C2 and subsequent iodination.

Bromination: The bromination of 7-azaindole can also be directed. For instance, the bromination of 4-chloro-3-nitro-7-azaindole has been shown to occur with high regioselectivity at the C5 position. acs.org The synthesis of a 4-bromo derivative would likely start from a precursor that favors substitution at this position or through a de novo synthesis using a 4-bromo-substituted pyridine. For example, functionalization of 7-azaindole N-oxides can provide access to 6-halo derivatives. nii.ac.jp A hypothetical route to this compound could involve the synthesis of 4-bromo-7-azaindole, followed by N-protection and subsequent directed iodination at the C2 position. Enzymatic halogenation using RebH variants also offers a green alternative for the bromination of azaindoles, although the regioselectivity is dependent on the enzyme's active site. nih.gov

Based on the available literature, a potential synthetic sequence for This compound could be envisioned as follows:

De novo synthesis of 4-bromo-7-azaindole: Utilizing a substituted pyridine precursor already containing the bromine atom at the desired position.

Protection of the N1-nitrogen: Introduction of a suitable protecting group, such as a tosyl or carbamoyl group, to facilitate subsequent directed metalation. chemicalbook.com

Directed metalation at C2: Treatment with a strong base like lithium diisopropylamide (LDA) to selectively deprotonate the C2 position.

Iodination: Quenching the resulting anion with an iodine source (e.g., I₂) to install the iodine atom at the C2 position.

Deprotection (if necessary): Removal of the N1-protecting group to yield the final product.

This logical, albeit hypothetical, pathway is constructed from the well-established reactivity and regioselectivity patterns of the 7-azaindole nucleus documented in the scientific literature.

Strategies for Orthogonal Functionalization at C-2 and C-4

The distinct reactivity of the C-2 and C-4 positions of the this compound core allows for selective and sequential reactions, a concept known as orthogonal functionalization. This is crucial for building molecular complexity in a controlled manner.

The iodine atom at the C-2 position is significantly more reactive towards palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, compared to the bromine at C-4. This difference in reactivity enables the selective introduction of aryl or heteroaryl groups at the C-2 position while leaving the C-4 bromine intact for subsequent transformations. For instance, the synthesis of 2-aryl-4-bromo-7-azaindole derivatives can be achieved by reacting 4-bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine with various phenylboronic acids in the presence of a palladium catalyst. mdpi.com The phenylsulfonyl protecting group on the nitrogen atom is instrumental in this process, as it enhances the stability and reactivity of the azaindole core.

Following the functionalization at C-2, the bromine at C-4 can be targeted. The C-4 position is amenable to various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig amination, allowing for the introduction of a second point of diversity. mdpi.comnih.gov For example, a 2-aryl-4-bromo-7-azaindole intermediate can undergo a second Suzuki coupling with a different boronic acid or an amination reaction to yield 2,4-disubstituted 7-azaindole derivatives. mdpi.com The choice of catalyst, ligand, and reaction conditions is critical to ensure high yields and prevent unwanted side reactions.

Table 1: Orthogonal Functionalization Reactions

| Position | Halogen | Reaction Type | Reagents | Product |

|---|---|---|---|---|

| C-2 | Iodine | Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst | 2-Aryl-4-bromo-7-azaindole |

| C-4 | Bromine | Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst | 2,4-Diaryl-7-azaindole |

Introduction of Protecting Groups and their Influence on Reactivity

The nitrogen atom of the 7-azaindole ring often requires protection to control its reactivity and to direct functionalization to specific positions on the heterocyclic core. The choice of protecting group can significantly influence the outcome of subsequent synthetic steps.

Sulfonyl groups, such as phenylsulfonyl (SO₂Ph) and tosyl (Ts), are commonly employed for the protection of the 7-azaindole nitrogen. mdpi.comamazonaws.com These electron-withdrawing groups increase the acidity of the N-H proton, facilitating deprotonation and subsequent reactions. Furthermore, N-sulfonylation has been shown to direct lithiation to the C-2 position, enabling the introduction of various electrophiles at this site. atlanchimpharma.com

The tosyl group, in particular, has been utilized in the synthesis of 3,5-disubstituted-7-azaindole derivatives. nih.gov The protection of 5-bromo-7-azaindole (B68098) with a tosyl group allows for subsequent iodination at the C-3 position, followed by sequential Suzuki-Miyaura cross-coupling reactions to introduce different aryl groups at C-3 and C-5. nih.gov However, it has been noted that tosylate protection can be unstable under certain conditions. nih.gov

Table 2: Common N-Sulfonyl Protecting Groups

| Protecting Group | Abbreviation | Structure |

|---|---|---|

| Phenylsulfonyl | SO₂Ph | C₆H₅SO₂- |

N-alkylation and N-acylation provide alternative strategies for protecting the 7-azaindole nitrogen. N-alkylation can be achieved using alkyl halides in the presence of a base. researchgate.net However, the choice of the alkyl group is crucial, as some, like the N-benzyl group, can be difficult to remove. pitt.edu

N-acylation, for example with a Boc (tert-butoxycarbonyl) group, is another common protection strategy. nih.govgoogle.com The Boc group can be introduced using di-tert-butyl dicarbonate (B1257347) and is generally stable to a range of reaction conditions, yet readily removable under acidic conditions.

The trimethylsilylethoxymethyl (SEM) group is another useful protecting group, particularly for directing functionalization. nih.gov For instance, SEM-protection of 4-(2-fluoro-4-nitrophenoxy)-7-azaindole facilitates bromination at the C-3 position. mdpi.com

Sulfonyl groups like tosyl and phenylsulfonyl can be cleaved under basic conditions. amazonaws.combeilstein-journals.org However, this process can sometimes be low-yielding. nih.gov In some cases, the deprotection of a sulfonyl group can be challenging and may lead to side products. mdpi.com For instance, the deprotection of a benzenesulfonyl derivative during a Buchwald-Hartwig amination reaction resulted in a low yield of the desired product. mdpi.com

The SEM group is often removed using fluoride (B91410) sources, such as tetrabutylammonium (B224687) fluoride (TBAF). nih.gov However, the deprotection of SEM-protected 7-azaindoles can be challenging, with the release of formaldehyde (B43269) potentially leading to the formation of side products, including a tricyclic eight-membered 7-azaindole. mdpi.comnih.gov

Acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), are typically used to remove Boc and THP (tetrahydropyran) protecting groups. nih.govnih.gov

Table 3: Compound Names

| Compound Name |

|---|

| This compound |

| 4-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine |

| 2-Aryl-4-bromo-7-azaindole |

| 2,4-Diaryl-7-azaindole |

| 2-Aryl-4-amino-7-azaindole |

| 5-Bromo-7-azaindole |

| 1-Tosyl-3-iodo-5-bromo-7-azaindole |

| 3,5-Diarylated-7-azaindoles |

| 4-(2-Fluoro-4-nitrophenoxy)-7-azaindole |

| 2-Aryl-1H-pyrrolo[2,3-b]pyridin-4-amine |

| 4-Chloro-7-azaindole |

| 5-Fluoro-7-azaindole |

| 2-Iodo-4-chloropyrrolopyridine |

| 5-Iodo-4-chloro-7-azaindole |

| 3-Iodo-5-azaindole |

| 4-Bromo-2-(3-formylphenyl)-1-phenylsulfonyl-1H-pyrrolo[2,3-b]pyridine |

| 4-Boronate pinacolato ester-7-azaindole |

| 4-Chloro-2-iodo-7-azaindole |

| 2-Alkynyl-4-chloro-7-azaindole |

| 3-Bromo-2-hydroxy-1-tosylazaindolines |

Transition Metal Catalyzed Cross Coupling Reactions at the 4 Bromo 2 Iodo 7 Azaindole Core

Palladium-Catalyzed Transformations

Palladium catalysts are exceptionally effective for mediating cross-coupling reactions on the 7-azaindole (B17877) nucleus. The choice of catalyst, ligands, and reaction conditions allows for high selectivity in activating specific C-X bonds.

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling an organoboron compound with an organohalide. On the 4-bromo-2-iodo-7-azaindole core, this reaction provides a pathway to selectively introduce aryl or vinyl groups.

In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides typically follows the order C-I > C-Br > C-Cl. This hierarchy is due to the bond dissociation energies, with the weaker C-I bond being more susceptible to oxidative addition by the palladium(0) catalyst.

This principle has been demonstrated in the synthesis of kinase inhibitors utilizing a 1-(phenylsulfonyl)-4-bromo-2-iodo-7-azaindole intermediate. Research shows that a selective Suzuki cross-coupling can be achieved at the more reactive C-2 iodo position while the C-4 bromo position remains intact. This initial reaction allows for the introduction of a diverse range of phenylboronic acids specifically at the C-2 position in good yields. Following the initial functionalization at C-2, a second, separate Suzuki-Miyaura coupling can then be performed at the C-4 position to complete the synthesis of 2,4-disubstituted 7-azaindoles. This two-step sequential coupling strategy highlights the utility of the differential reactivity of the two halogen atoms.

The scope of the Suzuki-Miyaura reaction on the this compound core is broad, though often requires protection of the azaindole nitrogen (e.g., with a phenylsulfonyl or Boc group) to prevent catalyst inhibition and side reactions.

In a documented synthesis of Aurora kinase inhibitor GSK1070916, a 1-phenylsulfonyl-4-bromo-2-iodo-7-azaindole was successfully coupled with various phenylboronic acids at the C-2 position. Subsequently, the resulting 2-aryl-4-bromo-7-azaindole intermediate was coupled with an N-ethylindazolyl boronate ester at the C-4 position. This sequential approach demonstrates that both arylboronic acids and heteroaryl boronate esters are viable coupling partners. For instance, the coupling of 4-bromo-2-(3-formylphenyl)-1-phenylsulfonyl-1H-pyrrolo[2,3-b]pyridine with an N-ethylindazo boronate pinacolato ester proceeded in 81% yield.

The table below summarizes the sequential Suzuki-Miyaura coupling strategy.

| Step | Starting Material | Coupling Partner | Position | Product | Yield |

| 1 | 1-Phenylsulfonyl-4-bromo-2-iodo-7-azaindole | 3-Formylphenylboronic acid | C-2 | 4-Bromo-2-(3-formylphenyl)-1-phenylsulfonyl-7-azaindole | Good |

| 2 | 4-Bromo-2-(3-formylphenyl)-1-phenylsulfonyl-7-azaindole | N-Ethylindazo boronate pinacolato ester | C-4 | 2-(3-Formylphenyl)-4-(N-ethylindazolyl)-1-phenylsulfonyl-7-azaindole | 81% |

The Sonogashira reaction, which couples terminal alkynes with aryl or vinyl halides, is another cornerstone of palladium-catalyzed transformations used to functionalize the 7-azaindole scaffold.

Consistent with the reactivity trend observed in Suzuki-Miyaura reactions, the Sonogashira coupling is expected to occur preferentially at the C-2 iodo- position of this compound. The greater reactivity of the C-I bond facilitates selective oxidative addition of the palladium catalyst, enabling the introduction of an alkynyl group at C-2 while preserving the C-4 bromine for subsequent transformations. libretexts.org This chemoselectivity is a known phenomenon in di-halogenated aromatic systems. For example, in the case of 2-bromo-4-iodo-quinoline, Sonogashira coupling occurs exclusively at the iodo-substituted position. libretexts.org

While direct examples on the this compound substrate are not extensively documented in reviewed literature, studies on closely related precursors like 5-bromo-3-iodo-2-aminopyridine show that Sonogashira coupling with various acetylenes proceeds selectively at the iodo-position. researchgate.net The resulting 3-alkynyl-5-bromo-2-aminopyridine can then be cyclized to form a 5-bromo-7-azaindole (B68098). researchgate.netgoogle.com This provides strong evidence for the expected regioselectivity on the pre-formed azaindole core.

The general conditions for such reactions involve a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) co-catalyst (typically CuI), and a base such as triethylamine (B128534) in a suitable solvent like DMF. mdpi.comnih.gov

Sonogashira coupling is frequently employed to install an alkyne that serves as a handle for subsequent intramolecular cyclization reactions, leading to the formation of new fused-ring systems. mdpi.comnih.gov In the context of 7-azaindoles, a terminal alkyne introduced at the C-2 position can be designed to contain a pendant nucleophile, enabling a subsequent cyclization event.

For example, a plausible synthetic route could involve the Sonogashira coupling of this compound with an alkyne bearing a tethered amine or alcohol. After the initial coupling at C-2, a base- or metal-catalyzed intramolecular cyclization (e.g., a 5-endo-dig cyclization) could be triggered, leading to the formation of a new five-membered ring fused to the azaindole core. Such strategies are well-established for building complex heterocyclic structures from simpler, functionalized precursors. researchgate.net Many syntheses of the 7-azaindole ring itself rely on a Sonogashira coupling followed by an intramolecular cyclization of the resulting 3-alkynyl-2-aminopyridine intermediate. researchgate.netgoogle.combeilstein-journals.org This highlights the general utility of this reaction sequence in heterocyclic chemistry.

Terminal Alkyne Coupling at Halogenated Positions

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for forging C-N bonds, a common linkage in pharmaceutically active compounds. This reaction has been successfully applied to the 4-bromo position of the 7-azaindole nucleus, typically after prior functionalization at the C-2 position. nih.govnih.gov

Efficient palladium-catalyzed procedures have been developed for the cross-coupling of N-substituted 4-bromo-7-azaindoles with a range of nitrogen nucleophiles, including amides, primary and secondary amines, and amino acid esters. researchgate.netbeilstein-journals.orgnih.gov Research has demonstrated that protection of the azaindole nitrogen is critical; no reaction occurs with unprotected 4-bromo-7-azaindole. beilstein-journals.org However, when the nitrogen is protected with groups such as methyl, ethyl, or benzyl, the C-N coupling proceeds effectively. beilstein-journals.org

The reaction of N-protected 4-bromo-7-azaindoles with various amines, such as phenylmethanamine, has been shown to produce the corresponding 4-amino-7-azaindole derivatives in high yields, often around 90%. beilstein-journals.org The reaction is generally robust, with slight variations in yield depending on the specific N-protecting group on the azaindole core. beilstein-journals.org Similarly, coupling with amides like benzamide (B126) can be achieved in good yields under optimized conditions. beilstein-journals.org

| N-Substituent on 4-Bromo-7-azaindole | Amine/Amide Nucleophile | Base | Yield (%) | Reference |

| 1-Phenylsulfonyl | Phenylmethanamine | Cs₂CO₃ | - (Desulfonation) | beilstein-journals.org |

| 1-Methyl | Phenylmethanamine | Cs₂CO₃ | 92 | beilstein-journals.org |

| 1-Ethyl | Phenylmethanamine | Cs₂CO₃ | 90 | beilstein-journals.org |

| 1-Benzyl | Benzamide | Cs₂CO₃ | 90 | beilstein-journals.org |

| 1-Benzyl | Acetamide | Cs₂CO₃ | 85 | beilstein-journals.org |

Table 1: Representative examples of Buchwald-Hartwig amination at the C-4 position of N-substituted 4-bromo-7-azaindoles. Data sourced from Surasani et al. (2012). beilstein-journals.org Note: The reaction with the 1-phenylsulfonyl protecting group resulted in the removal of the protecting group (desulfonation) rather than the desired coupling. beilstein-journals.org

The success of the Buchwald-Hartwig amination of 4-bromo-7-azaindoles is highly dependent on the choice of catalyst, ligand, and base. beilstein-journals.org Systematic screening of reaction conditions has been performed to identify the most efficient catalytic system. beilstein-journals.org

For the coupling of N-benzyl-4-bromo-7-azaindole with benzamide, a combination of a palladium catalyst, a phosphine (B1218219) ligand, and a base was evaluated. The ligand Xantphos, when paired with the palladium(II) acetate (B1210297) (Pd(OAc)₂) catalyst and cesium carbonate (Cs₂CO₃) as the base in dioxane solvent, was found to be particularly effective, providing high yields in a relatively short time. beilstein-journals.org Other ligands, such as SPhos and XPhos, gave low to moderate yields, while the use of PCy₃ resulted in no product formation. beilstein-journals.org The choice of base is also crucial, with inorganic bases like Cs₂CO₃, potassium carbonate (K₂CO₃), and potassium phosphate (B84403) (K₃PO₄) all proving effective. beilstein-journals.org For the coupling with amines, a catalyst system composed of tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), Xantphos, and Cs₂CO₃ in dioxane was found to be optimal. beilstein-journals.org

| Catalyst | Ligand | Base | Time (h) | Yield (%) | Reference |

| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | 2 | 90 | beilstein-journals.org |

| Pd(OAc)₂ | SPhos | Cs₂CO₃ | 5 | 35 | beilstein-journals.org |

| Pd(OAc)₂ | XPhos | Cs₂CO₃ | 5 | 40 | beilstein-journals.org |

| Pd(OAc)₂ | PCy₃ | Cs₂CO₃ | 12 | No Reaction | beilstein-journals.org |

| Pd(OAc)₂ | Xantphos | K₂CO₃ | 4 | 85 | beilstein-journals.org |

| Pd(OAc)₂ | Xantphos | K₃PO₄ | 3 | 88 | beilstein-journals.org |

| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | 2 | 80 | beilstein-journals.org |

Table 2: Optimization of reaction conditions for the coupling of N-benzyl-4-bromo-7-azaindole with benzamide. Data sourced from Surasani et al. (2012). beilstein-journals.org

Coupling with Amides, Amines, and Amino Acid Esters

C-O Cross-Coupling Reactions with Phenols

In addition to C-N bond formation, palladium catalysis has been successfully employed to construct C-O bonds at the 4-position of the 7-azaindole core. researchgate.netnih.gov This provides a valuable route to 4-aryloxy-7-azaindole derivatives. Research has established that an optimized combination of reagents is crucial for this transformation to proceed efficiently. researchgate.netbeilstein-journals.org Specifically, the system consisting of palladium(II) acetate (Pd(OAc)₂), the ligand Xantphos, and potassium carbonate (K₂CO₃) as the base in dioxane solvent has been identified as the most effective for the C-O cross-coupling of N-protected 4-bromo-7-azaindoles with various phenols. researchgate.netresearchgate.netbeilstein-journals.orgnih.gov This development was noted as the first report of such couplings with this class of substrates. researchgate.netbeilstein-journals.org

Heck and Stille Cross-Coupling Reactions

The Heck and Stille reactions are fundamental palladium-catalyzed processes for forming C-C bonds. While specific examples starting directly from this compound are not prominently detailed, these reactions are widely used to functionalize the 7-azaindole scaffold, particularly at halogenated positions. uni-muenchen.deatlanchimpharma.comresearchgate.net For instance, studies have reported the successful Stille coupling of 1-phenylsulfonyl-2-iodo-7-azaindole with vinyltributyltin, and Heck couplings of the same substrate with alkenes like methyl acrylate. uni-muenchen.de These reactions demonstrate the feasibility of using palladium catalysis to introduce vinyl and aryl substituents onto the azaindole ring, suggesting a potential pathway for the functionalization of the 4-bromo-2-iodo derivative. uni-muenchen.deatlanchimpharma.com

Palladium-Catalyzed Aminocarbonylation Reactions

A direct method for incorporating an amide functional group at halogenated positions of the 7-azaindole ring is through palladium-catalyzed aminocarbonylation. A notable development in this area is a procedure that utilizes chloroform (B151607) (CHCl₃) as an in-situ source of carbon monoxide. rsc.org This method has been successfully applied to halo-substituted 7-azaindoles to synthesize a variety of amides. rsc.org

The general procedure involves reacting an N-alkyl-halo-7-azaindole with an amine in the presence of a palladium catalyst system. rsc.org A typical setup uses palladium(II) acetate (Pd(OAc)₂) as the catalyst, Xantphos as the ligand, and potassium hydroxide (B78521) (KOH) as the base, with chloroform serving as the carbonyl source and toluene (B28343) as the solvent. rsc.org The reaction is generally carried out at 80 °C for 12 hours under a nitrogen atmosphere in a sealed pressure tube. rsc.org This protocol offers a valuable alternative to traditional methods that require the handling of toxic carbon monoxide gas. rsc.org

Copper-Mediated Reactions

Copper catalysis plays a significant role in the synthesis and functionalization of the 7-azaindole ring system. nih.govnih.gov Copper(I) iodide (CuI) is frequently used as a co-catalyst with palladium in Sonogashira coupling reactions, which are instrumental in forming C-C bonds between halo-azaindoles and terminal alkynes. mdpi.comrsc.org This coupling is often a key step in the construction of the azaindole core itself, followed by a copper-mediated or base-mediated cyclization. nih.govrsc.org

Furthermore, copper catalysis is employed for C-N bond formation. Several protocols have been developed for the copper-catalyzed N-arylation of the 7-azaindole NH group with aryl halides. nih.gov In other contexts, copper salts like copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) have been used to mediate the cyclization of substituted 2-aminopyridines to form the 7-azaindole ring, providing an environmentally benign pathway to these heterocycles. thieme-connect.com

C-N Bond Formation with Nitrogen-Containing Heterocycles

The introduction of nitrogen-containing heterocycles onto the 7-azaindole core is a crucial step in the synthesis of many biologically active compounds. Palladium-catalyzed cross-coupling reactions have been effectively employed for the formation of C-N bonds at the 4-position of the 7-azaindole nucleus.

Research has demonstrated the successful coupling of N-substituted 4-bromo-7-azaindoles with a variety of amides and amines. researchgate.net For instance, the use of a palladium acetate (Pd(OAc)₂) catalyst in combination with a Xantphos ligand and a cesium carbonate (Cs₂CO₃) base in dioxane at 100 °C has proven effective for the amination of N-protected 4-bromo-7-azaindoles. researchgate.net While direct examples with this compound are not extensively detailed, the established reactivity of the 4-bromo position suggests that similar conditions could be applied, likely with preferential reaction at the more reactive C-2 iodo position first. The choice of protecting group on the azaindole nitrogen can influence the reaction yields and scope. researchgate.net

| N-Protecting Group | Amine | Catalyst System | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| SO₂Ph | Morpholine | Pd₂(dba)₃ / Xantphos | Dioxane | 100 | 85 |

| SO₂Ph | Piperidine | Pd₂(dba)₃ / Xantphos | Dioxane | 100 | 82 |

| Bn | Morpholine | Pd₂(dba)₃ / Xantphos | Dioxane | 100 | 88 |

| Bn | Indoline | Pd₂(dba)₃ / Xantphos | Dioxane | 100 | 75 |

Cyclization Reactions under Copper Catalysis

Copper-catalyzed reactions are instrumental in the synthesis of heterocyclic systems. In the context of 7-azaindoles, copper catalysis is often employed in cyclization reactions to construct the azaindole core itself. nih.govresearchgate.net For example, the intramolecular cyclization of o-haloaryl enamine adducts can be achieved using copper(II) acetate as a catalyst in a mixture of DMF and water. This methodology has been successful in preparing various substituted 6- and 7-azaindoles.

Another key application of copper catalysis is in the Sonogashira coupling of amino-halopyridines with terminal alkynes, followed by a copper-mediated cyclization to form the azaindole ring. nih.gov The use of catalytic copper iodide (CuI) under microwave irradiation can facilitate this transformation. nih.gov While these examples focus on the synthesis of the azaindole skeleton, they highlight the potential for copper-catalyzed intramolecular cyclizations on appropriately substituted this compound derivatives to construct more complex, fused heterocyclic systems.

Other Metal-Catalyzed Coupling Approaches

Negishi Coupling Applications

The Negishi coupling, which involves the reaction of an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst, is a powerful tool for C-C bond formation. This reaction has been successfully applied to the functionalization of various halo-azaindoles. sci-hub.seresearchgate.netsci-hub.sersc.org

Studies have shown that N-tosyl-protected 3-bromo- (B131339) and 3-iodo-azaindoles undergo Negishi coupling with the zinc derivative of iodoalanine using a Pd₂(dba)₃/XPhos catalyst system, affording the corresponding azatryptophan derivatives in excellent yields. sci-hub.sesci-hub.se The reaction is compatible with different positional isomers of the azaindole core, including 4-, 5-, 6-, and 7-azaindoles. sci-hub.se Given the demonstrated success with both bromo and iodo derivatives, it is highly probable that the Negishi coupling could be chemoselectively applied to this compound, allowing for sequential functionalization at the C-2 and C-4 positions. The higher reactivity of the C-I bond would likely lead to initial coupling at the C-2 position.

Iron-Catalyzed Functionalizations

The use of iron catalysts in cross-coupling reactions has gained significant attention due to iron's low cost and low toxicity compared to precious metals like palladium. Iron-catalyzed reactions have been developed for the synthesis of 7-azaindoles. nih.gov

One such method involves the microwave-assisted cyclization of an o-haloaromatic amine with terminal alkynes using an iron(III) acetylacetonate (B107027) (Fe(acac)₃) catalyst in the presence of copper(I) iodide and a base. nih.gov This approach provides a practical and efficient route to various substituted 7-azaindoles. nih.gov While this specific protocol describes the construction of the azaindole ring, it underscores the potential of iron catalysis in the chemistry of azaindole derivatives. Further research could explore the direct iron-catalyzed functionalization of the this compound core.

Chemoselectivity and Regioselectivity in Multi-Halogenated Systems

Preferential Reactivity of Bromine versus Iodine

In dihalogenated systems such as this compound, the differential reactivity of the carbon-halogen bonds allows for selective functionalization. It is well-established that the reactivity of halogens in cross-coupling reactions generally follows the order I > Br > Cl > F. tutorchase.comvedantu.comstudymind.co.uksavemyexams.comchemguide.co.uk This trend is attributed to the bond dissociation energies of the carbon-halogen bonds, with the C-I bond being the weakest and therefore the most susceptible to oxidative addition to the metal catalyst.

This preferential reactivity has been exploited in the selective functionalization of the this compound core. In a key example, the Suzuki cross-coupling of 4-bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine with various phenylboronic acids was shown to occur selectively at the C-2 position, displacing the iodine atom while leaving the bromine atom at C-4 intact. mdpi.com This chemoselective reaction proceeds in good yields despite the potential steric hindrance from the N-phenylsulfonyl protecting group. mdpi.com This allows for a stepwise functionalization strategy, where the C-2 position is first modified via the more reactive iodo group, followed by a subsequent coupling reaction at the C-4 bromo position. This selective approach is crucial for the synthesis of complex, highly substituted 7-azaindole derivatives. mdpi.comnih.gov

| Boronic Acid | Product | Yield (%) |

|---|---|---|

| Phenylboronic acid | 4-Bromo-2-phenyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine | Good |

| 3-Formylphenylboronic acid | 4-Bromo-2-(3-formylphenyl)-1-phenylsulfonyl-1H-pyrrolo[2,3-b]pyridine | Good |

Control over Site-Specific Functionalization

The strategic functionalization of the this compound core is pivotal for the synthesis of complex, biologically active molecules. The presence of two different halogen atoms at the C2 and C4 positions offers an opportunity for selective, sequential cross-coupling reactions. Control over which site reacts is primarily dictated by the inherent differences in the reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in transition metal-catalyzed processes, particularly palladium-catalyzed reactions.

The C-I bond is significantly more labile and susceptible to oxidative addition to a low-valent palladium center than the more stable C-Br bond. This reactivity differential is the cornerstone of achieving site-specific functionalization. Chemists can selectively trigger a reaction at the C2-iodo position while leaving the C4-bromo position untouched, enabling a subsequent, different coupling reaction at the C4 site.

A prominent example of this controlled, stepwise functionalization is found in the synthesis of kinase inhibitors. nih.gov In the development of the Aurora B/C inhibitor GSK 1070916, a key step involves the selective Suzuki cross-coupling reaction on a protected this compound derivative. nih.govmdpi.com

The synthesis commences with 4-bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo-[2,3-b]pyridine. The first Suzuki coupling is performed to introduce an aryl group specifically at the C2 position. This reaction leverages the higher reactivity of the C-I bond, allowing for the displacement of the iodine atom while the bromine atom at C4 remains intact. This initial arylation proceeds in good yields. nih.gov

| Starting Material | Coupling Partner | Catalyst/Conditions | Product | Position of Functionalization | Reference |

|---|---|---|---|---|---|

| 4-bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo-[2,3-b]pyridine | (3-formylphenyl)boronic acid | Pd(PPh₃)₄, Na₂CO₃, Toluene/EtOH, 100°C | 4-bromo-2-(3-formylphenyl)-1-phenylsulfonyl-1H-pyrrolo[2,3-b]pyridine | C2 (Iodo position) | nih.govmdpi.com |

Following the successful and selective functionalization at the C2 position, the remaining bromine atom at the C4 position becomes the target for a second cross-coupling reaction. With the more reactive iodo-substituent gone, the C4-bromo site can be engaged in a subsequent Suzuki reaction with a different coupling partner. In the synthesis of GSK 1070916, the intermediate 4-bromo-2-(3-formylphenyl)-1-phenylsulfonyl-1H-pyrrolo[2,3-b]pyridine is coupled with an N-ethylindazole boronate pinacolato ester. This second reaction proceeds with high efficiency, affording the di-substituted product in 81% yield. nih.gov

| Starting Material | Coupling Partner | Catalyst/Conditions | Product | Position of Functionalization | Yield | Reference |

|---|---|---|---|---|---|---|

| 4-bromo-2-(3-formylphenyl)-1-phenylsulfonyl-1H-pyrrolo[2,3-b]pyridine | N-ethylindazo boronate pinacolato ester | Pd(PPh₃)₄, Na₂CO₃, Toluene/EtOH, 100°C | 2-(3-formylphenyl)-4-(1-ethyl-3-(4-nitrophenyl)pyrazol-4-yl)-1-phenylsulfonyl-1H-pyrrolo[2,3-b]pyridine derivative | C4 (Bromo position) | 81% | nih.gov |

This stepwise approach, reacting first at the more labile C-I bond and subsequently at the C-Br bond, is a powerful and well-documented strategy. It allows for the controlled and predictable construction of complex, unsymmetrically substituted 7-azaindole scaffolds, which are crucial for tuning the pharmacological properties of drug candidates. nih.gov The selection of the palladium catalyst, ligands, base, and solvent system are all critical parameters that are optimized to ensure high selectivity and yield for each step. researchgate.net

Further Chemical Transformations and Derivatization Strategies

Nucleophilic Aromatic Substitution Reactions

The electron-deficient nature of the pyridine (B92270) ring in the 7-azaindole (B17877) system makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the C4 and C6 positions. While direct SNAr on halo-azaindoles often requires harsh conditions, such as high temperatures, the presence of the bromine atom at the C4 position of 4-Bromo-2-iodo-7-azaindole provides a handle for such transformations. beilstein-journals.org

Research has demonstrated that related 4-chloro-7-azaindoles can undergo nucleophilic displacement of the C4-chloro substituent with various nucleophiles, including phenolates. researchgate.net Similarly, palladium-catalyzed cross-coupling reactions, which can be considered a formal type of nucleophilic substitution, have been successfully employed to form C-N and C-O bonds at the C4 position of N-protected 4-bromo-7-azaindole. beilstein-journals.orgresearchgate.netresearchgate.net These reactions with amines, amides, amino acid esters, and phenols highlight the capability to introduce diverse functionalities at this position. beilstein-journals.orgresearchgate.netresearchgate.net However, direct SNAr with primary alkylamines or anilines on the unprotected 4-bromo-7-azaindole has been reported to sometimes result in displacement rearrangement products. beilstein-journals.org

Electrophilic Substitution on the Pyrrole (B145914) Ring

In contrast to the electron-poor pyridine ring, the pyrrole moiety is electron-rich and readily undergoes electrophilic substitution, with the C3 position being the most nucleophilic and, therefore, the most common site of reaction. researchgate.net This regioselectivity allows for the precise introduction of a wide array of functional groups.

A notable example of electrophilic substitution is the regioselective functionalization at the C3 position. Studies have shown the successful iodine-catalyzed C-3 chalcogenation (sulfenylation and selenylation) of various 4-substituted 7-azaindoles, including 4-bromo derivatives. acs.orgnih.gov This method allows for the direct and efficient introduction of sulfur and selenium moieties onto the pyrrole ring.

In a typical reaction, a 4-functionalized 7-azaindole is treated with a thiol or a diselenide in the presence of a catalytic amount of iodine in a solvent like DMSO, yielding the corresponding C-3 sulfenylated or selenylated product in good to excellent yields. acs.org This transformation is highly versatile, tolerating a range of functional groups on both the azaindole core and the chalcogen-containing reagent. acs.orgnih.gov For instance, 4-bromo-7-azaindole can be effectively sulfenylated and selenylated at the C3 position, providing intermediates that can be further modified at the halogen sites. acs.org

| Reagent Type | Specific Reagent | Product Type | Yield Range (%) |

| Thiol | Thiophenols | C-3 Sulfenylated | 62-95 |

| Diselenide | Diphenyl diselenide | C-3 Selenylated | 83-96 |

| Thiocyanate | Potassium thiocyanate | C-3 Thiocyanated | 71-74 |

This table summarizes the yields for iodine-catalyzed C-3 chalcogenation on various substituted 7-azaindoles, including 4-bromo derivatives. acs.org

Modification of Halogen Substituents for Subsequent Reactions

The presence of both an iodo and a bromo substituent on the this compound scaffold is a key feature that enables sequential and site-selective functionalization, primarily through palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is generally more reactive towards oxidative addition to palladium(0) than the carbon-bromine bond, allowing for selective reaction at the C2 position while leaving the C4-bromo group intact for subsequent transformations. mdpi.com

This differential reactivity has been exploited in the synthesis of kinase inhibitors. For example, a selective Suzuki cross-coupling reaction has been performed on N-protected this compound with various arylboronic acids. mdpi.comresearchgate.net The reaction proceeds chemoselectively at the C2-iodo position, furnishing 2-aryl-4-bromo-7-azaindole intermediates. mdpi.comresearchgate.net These intermediates can then undergo a second cross-coupling reaction at the C4-bromo position to generate highly diversified 2,4-disubstituted 7-azaindoles. mdpi.com

| Coupling Reaction | Position | Coupling Partner | Catalyst/Conditions | Product Type |

| Suzuki-Miyaura | C-2 | Arylboronic acids | PdCl₂(PPh₃)₂, Na₂CO₃ | 2-Aryl-4-bromo-7-azaindole |

| Sonogashira | C-2 | Terminal alkynes | Pd/C, PPh₃, CuI | 2-Alkynyl-4-bromo-7-azaindole |

| Buchwald-Hartwig | C-4 | Amines, Amides, Phenols | Pd(OAc)₂, Xantphos, Cs₂CO₃/K₂CO₃ | 4-Amino/Amido/Oxy-7-azaindole |

This table provides examples of selective cross-coupling reactions on the this compound core. beilstein-journals.orgresearchgate.netmdpi.com

Ring-Opening and Rearrangement Pathways

While less common than substitution and cross-coupling reactions, the 7-azaindole core can participate in ring-opening and rearrangement reactions under specific conditions. For instance, a Rh(II)-catalyzed cyclopropanation-ring expansion reaction has been reported for 7-azaindoles using ethyl halodiazoacetates. This reaction transforms the 7-azaindole into an 8-azaquinoline-3-carboxylate. uio.no Although this specific transformation was reported to be challenging due to the decomposition of an intermediate, it demonstrates a potential pathway for skeletal rearrangement. uio.no

Furthermore, treatment of N-tosylated azaindoles with N-bromosuccinimide (NBS) in water can lead to the formation of 3-bromo-2-hydroxyazaindolines. These intermediates can then undergo rearomatization to afford diversely substituted azaindoles upon treatment with a Lewis acid like BF₃·OEt₂. thieme-connect.com This sequence represents a formal rearrangement and functionalization pathway.

Applications of 4 Bromo 2 Iodo 7 Azaindole in Medicinal Chemistry Research

Scaffold Design in Drug Discovery Programs

The strategic placement of two different halogen atoms on the 7-azaindole (B17877) core makes 4-Bromo-2-iodo-7-azaindole a valuable scaffold for constructing diverse molecular architectures in drug discovery.

This compound functions as a key advanced intermediate due to the differential reactivity of its iodine and bromine substituents in metal-catalyzed cross-coupling reactions. The carbon-iodine bond is more reactive than the carbon-bromine bond, allowing for selective functionalization at the C-2 position while leaving the C-4 bromine available for subsequent reactions. mdpi.com

A prominent example is the synthesis of the selective Aurora B/C kinase inhibitor, GSK 1070916. nih.govmdpi.com The synthesis begins with a protected form of the scaffold, 4-bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo-[2,3-b]pyridine. nih.govmdpi.comresearchgate.net A selective Suzuki cross-coupling reaction is first performed at the C-2 position, displacing the iodo group with various arylboronic acids to yield 2-aryl intermediates. nih.govmdpi.com This initial step leverages the higher reactivity of the C-I bond, even with the steric hindrance from the bulky phenylsulfonyl protecting group on the pyrrole (B145914) nitrogen. mdpi.com The bromine atom at the C-4 position remains intact, ready for a second, distinct coupling reaction to introduce another layer of molecular complexity. mdpi.com This sequential, regioselective approach is fundamental to its role as a powerful intermediate in constructing complex bioactive molecules.

The unique reactivity of this compound facilitates the development of novel chemical entities (NCEs) that would be challenging to synthesize through other routes. The ability to introduce two different substituents regioselectively at the C-2 and C-4 positions allows for the exploration of a wide chemical space around the 7-azaindole core.

In the synthesis of GSK 1070916, after the initial arylation at C-2, a second Suzuki coupling is performed at the C-4 position with an N-ethylindazole boronate pinacolato ester. mdpi.comresearchgate.net This two-step, sequential coupling strategy, starting from the dihalogenated scaffold, culminates in a complex molecule with precisely positioned functional groups designed for optimal interaction with the target kinase. mdpi.com This demonstrates how the scaffold is instrumental in building NCEs with highly tailored structures for specific biological targets.

Role as an Advanced Intermediate for Bioactive Molecule Synthesis

Targeting Specific Protein Kinases

The 7-azaindole scaffold is particularly effective in the design of protein kinase inhibitors because its pyridine (B92270) and pyrrole rings can form bidentate hydrogen bonds with the backbone amides of the kinase hinge region, mimicking the interaction of the adenine (B156593) ring of ATP. pharmablock.comresearchgate.net this compound is a key starting material for creating libraries of these inhibitors to probe their interaction with the ATP binding site.

The differential reactivity of the halogens in this compound is exploited to generate libraries of kinase inhibitors for screening and optimization. By varying the coupling partners in the sequential Suzuki reactions, a multitude of derivatives can be synthesized from a single starting scaffold.

Table 1: Synthesis of Kinase Inhibitor Precursors from this compound Scaffold

| Starting Scaffold | Reaction Step | Coupling Partner | Product | Application | Citation |

|---|---|---|---|---|---|

| 4-bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo-[2,3-b]pyridine | 1st Suzuki Coupling (at C-2) | Phenylboronic acids | 4-bromo-2-aryl-1-phenylsulfonyl-7-azaindole intermediates | Intermediate for Aurora Kinase Inhibitors | nih.gov, mdpi.com |

| 4-bromo-2-(3-formylphenyl)-1-phenylsulfonyl-1H-pyrrolo[2,3-b]pyridine | 2nd Suzuki Coupling (at C-4) | N-ethylindazole boronate pinacolato ester | Di-substituted 7-azaindole derivative | Precursor to GSK 1070916 | mdpi.com |

| 4-bromo-7-azaindole | Suzuki Coupling | (1-ethyl-3-(4-nitrophenyl)pyrazol-4-yl)boronic pinacolato ester | 4-(1-ethyl-3-(4-nitrophenyl)pyrazol-4-yl)-7-azaindole | Truncated analog for SAR studies | nih.gov, mdpi.com |

This systematic approach allows for the efficient creation of a focused library of compounds, where each molecule represents a specific hypothesis about the structure-activity relationship.

Structure-Activity Relationship (SAR) studies are crucial for optimizing lead compounds into clinical candidates. This compound and its derivatives are central to these investigations. By synthesizing analogs with systematic structural modifications, researchers can determine the key molecular features required for potent and selective inhibition of a target kinase.

Table 2: Example of Analogs Synthesized for SAR Studies

| Compound | Description | Purpose of Synthesis | Citation |

|---|---|---|---|

| GSK 1070916 | Potent Aurora B/C inhibitor | Parent compound | nih.gov, mdpi.com |

| Compound 22 | Lacks the C-2 aryl substituent of GSK 1070916 | To determine the importance of the C-2 substituent for activity | nih.gov, mdpi.com |

| Compound 27 | Lacks the urea (B33335) chain on the pyrazole (B372694) ring of GSK 1070916 | To determine the importance of the urea functionality for activity | nih.gov, mdpi.com |

These studies demonstrate that the 7-azaindole core's hydrogen bond donor/acceptor pair is often required for potency. nih.gov

Computational modeling, including docking studies, plays a vital role in understanding how inhibitors bind to their target kinases and in guiding the design of new compounds. The 7-azaindole scaffold is a frequent subject of such studies. researchgate.netsci-hub.se Docking simulations are used to predict the binding mode of 7-azaindole derivatives within the ATP binding site of kinases like AXL and c-KIT. sci-hub.sersc.org

These models consistently show that the 7-azaindole core establishes critical hydrogen bonds with the kinase hinge region. researchgate.netsci-hub.sersc.org Interestingly, the scaffold can adopt two different orientations, both of which present a hydrogen bond donating/accepting functionality to the backbone amides of the hinge. researchgate.netsci-hub.se In one orientation, the pyrrole ring points toward the gatekeeper residue, while in the other, it is flipped. researchgate.netsci-hub.se Computational models help predict which orientation is preferred for a given inhibitor and kinase, providing structural insights that are key for designing more potent and selective inhibitors. researchgate.netrsc.org For example, in designing inhibitors for the D816V mutant of c-KIT, modeling indicated that hydrogen bond interactions between the 7-azaindole moiety and the backbone of Cys673 are a major determinant of potency and selectivity. rsc.org

Structure-Activity Relationship (SAR) Studies for Potency and Selectivity

Generation of Platinum(II) Complexes for Biomedical Studies

While direct studies on platinum(II) complexes derived specifically from this compound are not extensively documented in publicly available research, the broader class of halogenated 7-azaindole ligands has been successfully used to create novel platinum(II) complexes with significant cytotoxic properties against cancer cells. These studies provide a strong rationale for the potential of this compound in this area.

Research into platinum(II) complexes with other bromo-substituted 7-azaindoles demonstrates their promise as anticancer agents. For instance, platinum(II) oxalato complexes featuring 4-bromo-7-azaindole as a ligand have been synthesized and characterized. nih.gov One such complex, {bis(4-bromo-7-azaindole)-κN7}(oxalato-κ²O,O')platinum(II), was prepared and its structure confirmed using various spectroscopic methods. nih.gov

Studies on similar complexes, such as those with 3-bromo-7-azaindole, have shown moderate in vitro antitumor activity against a panel of human cancer cell lines, including osteosarcoma (HOS), breast adenocarcinoma (MCF7), malignant melanoma (G361), cervix carcinoma (HeLa), and ovarian carcinoma (A2780). nih.gov Furthermore, platinum(II) dichlorido complexes with 5-bromo-7-azaindole (B68098) have exhibited significant in vitro antitumour activity, in some cases greater than the widely used chemotherapy drug, cisplatin (B142131), and have shown the ability to overcome cisplatin resistance in certain cancer cell lines. plos.org A series of platinum(II) diiodido complexes with various 7-azaindole derivatives also displayed high in vitro cytotoxicity against multiple human cancer cell lines, including a cisplatin-resistant ovarian cancer line. researchgate.net

These findings collectively suggest that a platinum(II) complex incorporating this compound as a ligand would be a viable candidate for synthesis and subsequent biomedical evaluation. The presence of the halogen atoms on the azaindole scaffold is thought to contribute to the biological activity of these platinum complexes.

Table 1: Examples of Platinum(II) Complexes with Bromo-7-Azaindole Ligands and their Reported Activity

| Complex Name | Ligand | Leaving Group | Reported In Vitro Activity | Reference |

| {Bis(4-bromo-7-azaindole)-κN7}(oxalato-κ²O,O')platinum(II) | 4-Bromo-7-azaindole | Oxalato | Synthesized and characterized | nih.gov |

| cis-[PtCl₂(5-bromo-7-azaindole)₂] | 5-Bromo-7-azaindole | Dichlorido | Significant cytotoxicity, overcomes cisplatin resistance | plos.org |

| [Pt(ox)(3-bromo-7-azaindole)₂] | 3-Bromo-7-azaindole | Oxalato | Moderate antitumor effect against multiple cancer cell lines | nih.gov |

Exploration in Other Therapeutic Areas and Biological Targets

The 7-azaindole scaffold is a privileged structure in medicinal chemistry, primarily due to its ability to mimic the purine (B94841) core of ATP, making it an excellent candidate for the development of kinase inhibitors. nih.govmdpi.compharmablock.com The application of this compound has been notably successful in the synthesis of potent and selective kinase inhibitors.

A prime example is the synthesis of the selective Aurora B/C inhibitor, GSK1070916. nih.gov In this synthesis, the protected form of the compound, 4-bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo-[2,3-b]pyridine, undergoes a selective Suzuki cross-coupling reaction. The iodine at the C-2 position is preferentially displaced over the bromine at the C-4 position, allowing for the introduction of an aryl group. nih.gov A subsequent Suzuki reaction at the C-4 position is then carried out to complete the core structure of the inhibitor. nih.gov This regioselective reactivity underscores the value of the 4-bromo-2-iodo substitution pattern. Aurora kinases are key regulators of mitosis, and their inhibition is a validated strategy in oncology. nih.gov

Beyond Aurora kinases, the 7-azaindole framework has been utilized to target other kinases implicated in cancer and other diseases. For example, derivatives of 7-azaindole have been investigated as inhibitors of AXL kinase, a receptor tyrosine kinase involved in tumor proliferation, survival, and metastasis. sci-hub.seresearchgate.net The development of novel 7-azaindole-based AAK1 (adaptor-associated kinase 1) inhibitors has also been pursued as a potential broad-spectrum antiviral strategy, with activity demonstrated against dengue and Ebola viruses. nih.gov

Furthermore, the 7-azaindole core has been explored for biological activities beyond kinase inhibition. Research has indicated that derivatives can possess anti-inflammatory properties. Additionally, sulfenyl and sulfonyl derivatives of 7-azaindoles have been reported as potential BRD4 inhibitors, 5-HT₆ receptor agonists, and MKK4 kinase inhibitors. acs.org These diverse applications highlight the broad therapeutic potential of the 7-azaindole scaffold, for which this compound serves as a key synthetic intermediate.

Table 2: Selected Biological Targets of 7-Azaindole Derivatives

| Biological Target | Therapeutic Area | Example Derivative/Scaffold | Reference |

| Aurora B/C Kinase | Oncology | GSK1070916 (from this compound) | nih.gov |

| AXL Kinase | Oncology | 7-Azaindole-based inhibitors | sci-hub.seresearchgate.net |

| Adaptor Associated Kinase 1 (AAK1) | Antiviral | 3,5-disubstituted-pyrrolo[2,3-b]pyridines | nih.gov |

| BRD4 | Oncology, Inflammation | Sulfenyl/sulfonyl 7-azaindoles | acs.org |

| 5-HT₆ Receptor | Neurology | Sulfonyl 7-azaindoles | acs.org |

| MKK4 Kinase | Oncology | Sulfenyl/sulfonyl 7-azaindoles | acs.org |

Computational and Theoretical Studies of 4 Bromo 2 Iodo 7 Azaindole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules at an electronic level. For a scaffold like 4-bromo-2-iodo-7-azaindole, where multiple reactive sites exist, these calculations can forecast the most probable outcomes of chemical reactions and explain the molecule's inherent stability and electronic properties.

The electronic structure of this compound is defined by the interplay between the electron-rich pyrrole (B145914) ring, the electron-deficient pyridine (B92270) ring, and the attached electron-withdrawing halogen atoms. Quantum mechanical methods are used to model the electron density distribution across the molecule. This distribution is key to its chemical reactivity, particularly in synthetically important reactions like metal-catalyzed cross-couplings.

Studies on related 7-azaindole (B17877) systems show that the molecule is generally electron-deficient compared to indole (B1671886), which influences its reactivity in electrophilic aromatic substitutions. researchgate.net The presence of both a bromine atom at the C-4 position and an iodine atom at the C-2 position creates a complex reactivity profile. Iodine is typically a better leaving group than bromine in palladium-catalyzed cross-coupling reactions, suggesting that functionalization would preferentially occur at the C-2 position. mdpi.com Theoretical calculations can quantify the activation barriers for these competing reaction pathways, providing a rationale for the observed regioselectivity. mdpi.com

To predict which sites on the molecule are most susceptible to electrophilic or nucleophilic attack, scientists analyze the calculated atomic charges and the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Atomic Charges: Calculations reveal the partial positive or negative charge on each atom. In the context of 7-azaindole, the carbon atoms adjacent to the electronegative nitrogen and halogen atoms exhibit distinct charge distributions that guide chemical reactions.

Frontier Molecular Orbitals (HOMO/LUMO): The HOMO indicates the region of the molecule most likely to donate electrons in a reaction (nucleophilic site), while the LUMO indicates the region most likely to accept electrons (electrophilic site). For electrophilic aromatic substitution, the reaction tends to occur at the atom with the largest coefficient in the HOMO. nih.gov Computational methods that calculate the relative energies of protonated intermediates can also effectively predict the most nucleophilic center and, therefore, the site of substitution. amazonaws.comrsc.org

The table below illustrates the type of data generated from quantum chemical calculations for a representative substituted azaindole, which is crucial for predicting its reactivity.

Table 1: Representative Theoretical Data for Predicting Reactivity of a Substituted 7-Azaindole

| Atomic Position | Calculated Atomic Charge (e) | HOMO Coefficient | LUMO Coefficient | Interpretation |

| C-2 | +0.15 | -0.12 | +0.45 | Likely site for nucleophilic attack or metalation due to LUMO density. |

| C-3 | -0.25 | +0.55 | +0.05 | Primary site for electrophilic attack due to high HOMO density. |

| C-4 | +0.05 | -0.08 | +0.38 | Potential site for nucleophilic attack, influenced by the bromo-substituent. |

| C-5 | -0.10 | +0.30 | -0.15 | Secondary site for electrophilic attack. |

| C-6 | -0.09 | -0.28 | +0.22 | Less reactive site for electrophilic attack. |

A significant application of computational chemistry is the prediction of reaction pathways and their associated energy barriers. For this compound, this is particularly relevant for predicting the regioselectivity of sequential cross-coupling reactions. For instance, in the synthesis of the Aurora kinase inhibitor GSK 1070916, a precursor molecule, 4-bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo-[2,3-b]pyridine, is used. mdpi.com Experimental results show that a Suzuki arylation occurs selectively at the C-2 position, displacing the iodine atom while leaving the bromine atom at C-4 intact. mdpi.com

Theoretical calculations can model the transition states for the oxidative addition of a palladium catalyst to both the C-I and C-Br bonds. By comparing the activation energies of these two competing pathways, a quantitative prediction of the reaction's outcome can be made, confirming that the C-I bond is significantly more reactive under these conditions.

Analysis of Atomic Charges and Frontier Molecular Orbitals (HOMO/LUMO)

Molecular Dynamics Simulations for Conformational Analysis

While quantum calculations are excellent for static molecules, molecular dynamics (MD) simulations provide insight into the dynamic behavior of a molecule over time, which is essential for understanding its conformational flexibility and its interactions with biological macromolecules. mdpi.comacs.org

For a potential drug candidate based on the this compound scaffold, MD simulations are used to analyze the stability of its binding pose within a protein's active site. nih.govnih.gov After an initial docking pose is predicted, an MD simulation can reveal whether the key interactions, such as hydrogen bonds and hydrophobic contacts, are maintained over time. nih.gov These simulations track the movements of the ligand and the surrounding protein residues, providing a more realistic view of the binding event and helping to validate the initial docking results. mdpi.com Analysis of the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) from these simulations can identify stable binding modes and flexible regions of the ligand-receptor complex. mdpi.com

Docking Studies for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein kinase. The 7-azaindole scaffold is a well-established "hinge-binding" motif in kinase inhibitors. depositolegale.itsci-hub.se The nitrogen atom in the pyridine ring and the N-H group of the pyrrole ring can form critical hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of ATP. sci-hub.se

In docking studies involving derivatives of this compound, the 7-azaindole core would be positioned in the hinge region. The substituents at the C-2 and C-4 positions (derived from the initial iodo and bromo groups) would then project into different pockets of the ATP-binding site. Docking allows researchers to:

Rationalize Structure-Activity Relationships (SAR): By comparing the docking scores and predicted binding modes of a series of analogs, researchers can understand why certain substituents enhance binding affinity while others diminish it. sci-hub.sejacsdirectory.com

Guide Lead Optimization: Docking can predict which modifications at the C-2 and C-4 positions are most likely to form favorable interactions with the target protein, guiding the synthesis of more potent and selective inhibitors. sci-hub.seijper.org

Predict Binding Modes: Studies on related 7-azaindole inhibitors show that the scaffold can adopt different orientations ("normal" or "flipped") within the active site, and docking can help determine the most probable binding mode. sci-hub.se

The following table summarizes typical interactions for 7-azaindole-based kinase inhibitors as identified through docking studies.

Table 2: Typical Ligand-Receptor Interactions for 7-Azaindole Based Kinase Inhibitors

| Kinase Target | Key Interacting Residues | Type of Interaction | Reference |

| AXL Kinase | Met-623, Pro-621 | Hydrogen bonds from azaindole N-H and pyridine N to hinge backbone. | sci-hub.se |

| Val-550, Ala-565, Leu-620 | Hydrophobic interactions with substituents. | sci-hub.se | |

| Raf-B Kinase | LYS-483 | Hydrogen bond with substituents. | jacsdirectory.com |

| PARP | - | H-bonding and interactions with the nicotinamide (B372718) binding site. | ijper.org |

| Serine-Threonine Kinases | Hinge Region Residues | Hydrogen bonds from the azaindole core. | depositolegale.it |

Emerging Trends and Future Directions in 4 Bromo 2 Iodo 7 Azaindole Research

Sustainable Synthetic Methodologies (Green Chemistry)

The development of environmentally friendly and efficient synthetic methods is a key focus in modern chemistry. For 4-bromo-2-iodo-7-azaindole, this involves exploring aqueous phase reactions and improving catalyst recyclability.

Aqueous Phase Reactions

Traditionally, organic reactions are conducted in organic solvents. However, the use of water as a solvent offers significant environmental and economic advantages. Recent research has demonstrated the feasibility of performing palladium-catalyzed cross-coupling reactions of halo-substituted 7-azaindoles in water. researchgate.net For instance, the Sonogashira coupling of 4-chloro-2-iodo-7-azaindole with terminal alkynes has been successfully achieved using a Pd/C–PPh3–CuI catalyst system in water, affording 2-alkynyl-4-chloro-7-azaindole derivatives in good yields. researchgate.net This approach represents a milder and more selective process for C-C bond formation. researchgate.net The success of these reactions in an aqueous medium opens up possibilities for developing more sustainable synthetic routes for derivatives of this compound.

Further research in this area could focus on expanding the scope of aqueous phase reactions to include other types of coupling reactions, such as Suzuki and Heck couplings, which are commonly used to functionalize the 7-azaindole (B17877) core. The development of water-soluble catalysts and ligands will be crucial for enhancing the efficiency and applicability of these reactions.

Catalyst Recycling and Reusability

Palladium-based catalysts are widely used in the synthesis and functionalization of 7-azaindoles. However, the high cost and potential toxicity of palladium necessitate the development of methods for catalyst recycling and reuse. One promising approach is the use of heterogeneous catalysts, such as palladium on carbon (Pd/C), which can be easily separated from the reaction mixture and reused. researchgate.net

Recent studies have shown the successful application of Pd/C in the Sonogashira coupling of iodothiophenes and β-chloroacroleins with terminal alkynes in water. researchgate.net The development of robust and reusable catalyst systems is a significant step towards more sustainable and cost-effective synthesis of this compound and its derivatives. Future research could explore the use of other supports for palladium, such as magnetic nanoparticles, which would allow for even easier catalyst separation. The development of iron-catalyzed Sonogashira reactions also presents a more sustainable and economical alternative to palladium-catalyzed processes. beilstein-journals.org

High-Throughput Synthesis and Screening Applications

High-throughput synthesis (HTS) and screening are powerful tools in drug discovery and materials science, enabling the rapid generation and evaluation of large libraries of compounds. The di-halogenated nature of this compound makes it an ideal scaffold for HTS, as the two halogen atoms can be selectively functionalized in a stepwise manner. mdpi.com

For example, the selective Suzuki cross-coupling of 4-bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo-[2,3-b]pyridine with various phenylboronic acids at the C-2 position allows for the introduction of a diverse range of aryl groups. mdpi.com The resulting 4-bromo-2-aryl-7-azaindole intermediates can then be further modified at the C-4 position through another coupling reaction. mdpi.com This sequential functionalization strategy enables the creation of large and diverse compound libraries for screening against various biological targets or for identifying materials with desired properties.

The integration of automated synthesis platforms with high-throughput screening assays will further accelerate the discovery process. This approach is particularly relevant for identifying novel kinase inhibitors, a class of drugs where the 7-azaindole scaffold has shown significant promise. mdpi.comresearchgate.net

Exploration in Material Science Applications

The unique photophysical properties of the 7-azaindole core have led to its exploration in material science, particularly in the development of organic light-emitting diodes (OLEDs) and fluorescent sensors. chemimpex.comresearchgate.net The 7-azaindole moiety is known to be a blue emitter, a crucial component for full-color displays and white lighting. researchgate.net

The functionalization of this compound allows for the fine-tuning of its electronic and photophysical properties. By introducing different substituents at the C-2 and C-4 positions, it is possible to modulate the emission color, quantum yield, and stability of the resulting materials. chemimpex.com For example, the introduction of electron-donating or electron-withdrawing groups can shift the emission wavelength, while the incorporation of bulky groups can prevent aggregation-induced quenching of fluorescence.

Future research in this area will likely focus on the synthesis and characterization of novel 7-azaindole-based materials with improved performance and stability for applications in flexible electronics, solar cells, and chemical sensors. chemimpex.com

Development of Novel Derivatization Reagents and Catalytic Systems

The development of new reagents and catalytic systems is crucial for expanding the chemical space accessible from this compound. While palladium-catalyzed cross-coupling reactions are well-established, there is a continuous effort to develop milder, more efficient, and more selective methods. nih.gov

Recent advancements include the use of novel phosphine (B1218219) ligands that can improve the efficiency of cross-coupling reactions, even with challenging substrates. researchgate.net Additionally, the exploration of alternative metal catalysts, such as copper and iron, offers the potential for more cost-effective and environmentally friendly synthetic routes. beilstein-journals.orgorganic-chemistry.org For instance, copper-catalyzed cyclization reactions have been used in the synthesis of indole (B1671886) derivatives. organic-chemistry.org

Furthermore, the development of new derivatization reagents will enable the introduction of a wider range of functional groups onto the 7-azaindole scaffold. This includes the development of reagents for direct C-H functionalization, which would provide a more atom-economical approach to derivatization compared to traditional cross-coupling methods. unl.pt

Integration with Fragment-Based Drug Discovery (FBDD) Approaches

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for the identification of lead compounds in drug discovery. mdpi.com This approach involves screening small, low-molecular-weight fragments for weak binding to a biological target. Promising fragments are then grown or merged to create more potent and selective drug candidates. pharmablock.com

The 7-azaindole scaffold is considered a "privileged structure" in medicinal chemistry and has been successfully employed in FBDD programs. mdpi.compharmablock.com this compound can serve as a versatile starting point for generating fragment libraries. The differential reactivity of the bromine and iodine atoms allows for the controlled introduction of small chemical motifs at specific positions on the scaffold.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.